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molecular formula C8H12N2O B8699550 3-(2-Aminopyridin-4-yl)propan-1-ol

3-(2-Aminopyridin-4-yl)propan-1-ol

Cat. No. B8699550
M. Wt: 152.19 g/mol
InChI Key: XVAGPEVBJCXZCR-UHFFFAOYSA-N
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Patent
US06576643B2

Procedure details

A suspension of 3-(2-aminopyridin-4-yl)propanoic acid hydrochloride (0.73 g. 3.60 mmol, prepared according to WO94/14776 in THF (10 mL) was added over 45 min to lithium aluminum hydride (12 mL, 12 mmol, 1M in THF) at 0° C. The ice bath was removed and the reaction was allowed to stir at RT for 4.5 h. The reaction was cooled to 0° C. diluted with toluene (22 mL) and quenched by the sequential addition of H2O (0.86 mL) and NaF (1.54 g). The resulting suspension was stirred at 0° C. for 45 min. The reaction mixture was filtered and the precipitate was washed with additional 10% MeOH in CHCl3. The combined filtrates were concentrated under reduced pressure. Flash chromatography (10% MeOH/CHCl3, silica gel) gave 0.25 g of the desired material as a clear oil: MS(ES+) m/z 152.7 [M+H]+.
Name
3-(2-aminopyridin-4-yl)propanoic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[C:7]([CH2:9][CH2:10][C:11](O)=[O:12])[CH:6]=[CH:5][N:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH2:2][C:3]1[CH:8]=[C:7]([CH2:9][CH2:10][CH2:11][OH:12])[CH:6]=[CH:5][N:4]=1 |f:0.1,2.3.4.5.6.7|

Inputs

Step One
Name
3-(2-aminopyridin-4-yl)propanoic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=NC=CC(=C1)CCC(=O)O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3.60 mmol, prepared
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
ADDITION
Type
ADDITION
Details
diluted with toluene (22 mL)
CUSTOM
Type
CUSTOM
Details
quenched by the sequential addition of H2O (0.86 mL) and NaF (1.54 g)
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at 0° C. for 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the precipitate was washed with additional 10% MeOH in CHCl3
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
NC1=NC=CC(=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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